molecular formula C15H20ClNO4 B12958617 (R)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid

(R)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid

Cat. No.: B12958617
M. Wt: 313.77 g/mol
InChI Key: DJJSHFXWIZOOFF-LLVKDONJSA-N
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Description

®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorobenzyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-chlorobenzyl bromide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid may involve continuous flow processes and automated synthesis to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding benzyl alcohols or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorobenzyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is widely used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a building block for peptide synthesis. Its protected amino group allows for selective deprotection and subsequent coupling reactions.

Medicine

The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with various biological targets.

Industry

In the industrial sector, ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The Boc protecting group can be selectively removed to expose the amino group, facilitating further reactions and interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: The enantiomer of the compound, differing in its chiral configuration.

    ®-3-((Tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of a chlorine atom.

    ®-3-((Tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is unique due to its specific combination of functional groups and chiral nature. The presence of the chlorobenzyl moiety provides distinct reactivity compared to its analogs, making it suitable for specialized applications in synthesis and research.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

(2R)-2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

DJJSHFXWIZOOFF-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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